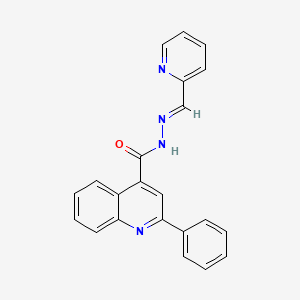
2-phenyl-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Quinoline derivatives are synthesized through various methods, including oxidative cyclization and condensation reactions. For instance, the synthesis of related compounds involves the oxidative cyclization of N-phenyl-N-(pyridine-2-ylmethylene)benzene-1,4-diamine to produce quinoxaline derivatives under metal-free conditions, offering high yield and purity (Faizi et al., 2018). Similarly, condensation of quinoline carbaldehydes with isonicotinic acid hydrazide (INH) has been used to synthesize related quinoline carbohydrazide derivatives (Afzal et al., 2012).
Molecular Structure Analysis
Structural characterization of quinoline derivatives often involves a combination of NMR, IR, UV–vis spectroscopy, and sometimes X-ray crystallography. These techniques provide insights into the molecular geometry, electronic structure, and intermolecular interactions of the compounds. For example, extensive computational studies complementing experimental techniques have elucidated the electronic and structural properties of similar quinoline derivatives (Faizi et al., 2018).
Chemical Reactions and Properties
Quinoline derivatives engage in various chemical reactions, including metal coordination and interactions with nucleophiles and electrophiles. Their chemical reactivity is often explored through computational studies, providing insights into their kinetic stability and reaction mechanisms (Faizi et al., 2018).
Scientific Research Applications
Synthesis and Chemical Properties
The quinoline core structure is recognized for its wide range of therapeutic potentials and remarkable utilities in medicinal chemistry research. The synthesis of N’-(alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives demonstrates the quinoline core's adaptability in generating compounds with significant antimicrobial properties. This illustrates the ongoing exploration into quinoline derivatives for potential drug discovery, emphasizing the need for novel antibacterial agents to combat drug-resistant bacterial infections (Bello et al., 2017).
Antimicrobial Potential
Quinoline derivatives have been synthesized and evaluated for their antimicrobial activity, highlighting the compound's role in addressing the challenge of drug-resistant infections. The study by Kumar and Kumar (2021) presents a series of quinoline derivatives synthesized for antimicrobial evaluation, indicating a promising avenue for the development of new antimicrobial agents with a quinoline base. The compounds showed activity against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains, underscoring the quinoline core's potential in generating bioactive templates for future drug development (Kumar & Kumar, 2021).
Catalysis and Electrochemical Applications
Metal(II) complexes based on quinoline-2,3-dicarboxylate have been synthesized and explored as electrocatalysts for the degradation of organic pollutants like methyl orange. These complexes exhibit promising catalytic activities, potentially associated with their electrocatalytic abilities for hydrogen evolution reactions from water. This suggests the quinoline derivatives' utility in environmental remediation and electrochemical applications, where the degradation of hazardous organic compounds is of significant interest (Gong et al., 2014).
properties
IUPAC Name |
2-phenyl-N-[(E)-pyridin-2-ylmethylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O/c27-22(26-24-15-17-10-6-7-13-23-17)19-14-21(16-8-2-1-3-9-16)25-20-12-5-4-11-18(19)20/h1-15H,(H,26,27)/b24-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOFTZPVFHISJO-BUVRLJJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N'-[(E)-pyridin-2-ylmethylidene]quinoline-4-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-2-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5526417.png)
![5-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-3-methylisoxazole](/img/structure/B5526425.png)

![2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide](/img/structure/B5526433.png)
![2-(3,4-difluorobenzyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5526440.png)
![4-[hydroxy(4-nitrophenyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5526447.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-4-yl-1H-pyrazole-5-carboxamide](/img/structure/B5526450.png)

![{1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5526455.png)
![3-(6H-indolo[2,3-b]quinoxalin-6-yl)propanenitrile](/img/structure/B5526466.png)
![3-{[benzyl(methyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol](/img/structure/B5526468.png)
![2-[(4'-methyl-4-biphenylyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B5526472.png)
![4-(1H-imidazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5526475.png)
![2-chloro-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methoxybenzoate](/img/structure/B5526483.png)